Potassium (3,3-difluorocyclobutyl)trifluoroborate is a specialized organoboron compound, notable for its trifluoroborate functional group. This compound features a cyclobutane ring substituted with two fluorine atoms at the 3-position, enhancing its reactivity and stability. The trifluoroborate moiety provides unique properties that make it suitable for various
The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate can be achieved through several methods:
Potassium (3,3-difluorocyclobutyl)trifluoroborate finds applications primarily in organic synthesis:
Interaction studies involving potassium (3,3-difluorocyclobutyl)trifluoroborate focus on its reactivity with electrophiles and other nucleophiles. The compound's ability to undergo transmetalation and participate in cross-coupling reactions has been thoroughly investigated. These studies demonstrate that potassium trifluoroborates can effectively couple with a variety of electrophiles, including aryl bromides and chlorides .
Potassium (3,3-difluorocyclobutyl)trifluoroborate shares similarities with other organotrifluoroborates. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Potassium methyltrifluoroborate | Methyl group attached to boron | Simple structure; widely used as a coupling partner |
| Potassium phenyltrifluoroborate | Phenyl group attached to boron | High stability; effective in aromatic coupling |
| Potassium ethyltrifluoroborate | Ethyl group attached to boron | Versatile in various C–C bond-forming reactions |
The uniqueness of potassium (3,3-difluorocyclobutyl)trifluoroborate lies in its cyclobutane structure and difluoro substitution, which enhance its reactivity compared to simpler alkyl or aryl derivatives. This structural modification may influence its behavior in cross-coupling reactions and provide distinct advantages in synthetic applications.
The synthesis of potassium (3,3-difluorocyclobutyl)trifluoroborate relies on two primary precursors: ethyl 3,3-difluorocyclobutanecarboxylate and 3-oxocyclobutanecarboxylic acid derivatives. Ethyl 3,3-difluorocyclobutanecarboxylate serves as the most common starting material due to its commercial availability and ease of functional group interconversion [1] [5]. This ester undergoes reduction with lithium aluminum hydride (LiAlH4) to produce (3,3-difluorocyclobutyl)methanol, a key intermediate for subsequent borylation [1].
Alternative routes employ enol triflate intermediates derived from cyclobutanone precursors. For example, treatment of 3-methylenecyclobutanecarbonitrile with triflic anhydride yields a reactive enol triflate capable of participating in Miyaura borylation reactions [3].
| Precursor | Key Transformation | Yield (%) | Scale Demonstrated |
|---|---|---|---|
| Ethyl 3,3-difluorocyclobutanecarboxylate | LiAlH4 reduction | 92 | 24.9 g |
| 3-Oxocyclobutanecarboxylic acid | DAST fluorination | 69 | 32 g |
| Cyclobutanone enol triflate | Miyaura borylation | 47 | 5 g |
Cyclobutane ring construction typically employs [2+2] cycloaddition reactions. Dichloroketene generated in situ from trichloroacetyl chloride reacts with tert-butyl vinyl ether under thermal conditions (80–100°C) to form 3,3-dichlorocyclobutanone intermediates [1] [5]. Subsequent hydrogenation over palladium catalysts reduces the dichloro group while preserving the strained four-membered ring.
An innovative approach utilizes dichloroketene’s reaction with benzyl vinyl ether, producing 3,3-dichlorocyclobutanecarboxylates in 52–55% yield. This method avoids the need for high-pressure hydrogenation by incorporating ester groups early in the synthesis [1].
Selective difluorination of cyclobutane rings employs diethylaminosulfur trifluoride (DAST) and its morpholino analog (Morph-DAST). Treatment of 3-oxocyclobutanecarboxylates with DAST at −78°C achieves simultaneous deoxygenation and fluorination, yielding 3,3-difluoro derivatives in 69% yield [1] [5]. Comparative studies show Morph-DAST provides superior selectivity for monofluorination when stepwise functionalization is required.
| Fluorinating Agent | Temperature (°C) | Substrate | Yield (%) |
|---|---|---|---|
| DAST | −78 | 3-Oxocyclobutanecarboxylate | 69 |
| Morph-DAST | 0 | 3-Ketocyclobutyl methanol | 55 |
Conversion to the trifluoroborate salt occurs through a two-stage process:
Critical to this process is the exclusion of moisture, as boronate esters hydrolyze readily. Anhydrous tetrahydrofuran (THF) and strictly controlled reaction temperatures (−10°C to 25°C) prevent decomposition during the metathesis step [3].
Scale-up challenges center on exothermic reactions and purification bottlenecks. The DAST-mediated fluorination step generates hydrogen fluoride gas, necessitating specialized glassware and scrubbers. Process intensification strategies include:
| Process Step | Critical Parameter | Optimization Result |
|---|---|---|
| DAST Fluorination | Reaction temperature | −78°C → 69% yield |
| Miyaura Borylation | Cu(PPh3)I catalyst loading | 5 mol% → 47% yield |
| KHF2 Metathesis | Solvent system | THF/H2O (9:1) → 91% yield |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of Potassium (3,3-difluorocyclobutyl)trifluoroborate. Single crystal X-ray diffraction studies of organotrifluoroborate salts have revealed characteristic structural features that are fundamental to understanding their chemical behavior and stability [1].
The crystal structure of Potassium (3,3-difluorocyclobutyl)trifluoroborate exhibits the typical layered architecture observed in aryltrifluoroborate potassium salts. The compound crystallizes in a layered structure where potassium cations are coordinated by the trifluoroborate anions, forming ionic layers separated by hydrophobic organic regions [1]. The tetrahedral geometry around the boron center is characterized by B-F bond lengths typically ranging from 1.38 to 1.42 Å, which are consistent with other organotrifluoroborate structures [1].
The 3,3-difluorocyclobutyl ring adopts a puckered conformation to minimize ring strain, with the two fluorine atoms occupying positions that reduce steric interactions. The C-F bond lengths in the difluorocyclobutyl moiety are approximately 1.35-1.37 Å, typical for carbon-fluorine bonds in saturated systems [2]. The B-C bond connecting the trifluoroborate group to the cyclobutyl ring exhibits a length of approximately 1.58-1.60 Å, characteristic of sp³ carbon-boron bonds [3].
Crystallographic studies have demonstrated that the fluorine atoms in the 3,3-difluorocyclobutyl group significantly influence the overall molecular conformation through electronic effects and dipole-dipole interactions. The geminal difluoro substitution creates a highly polarized carbon center, which affects both intramolecular and intermolecular interactions within the crystal lattice [4].
The crystal packing reveals that molecules are held together primarily through electrostatic interactions between the potassium cations and the trifluoroborate anions, with additional stabilization from weak intermolecular contacts such as C-H···F hydrogen bonds. The platelike crystal morphology commonly observed for these compounds reflects the layered nature of their crystal structures [1].
The ¹H NMR spectrum of Potassium (3,3-difluorocyclobutyl)trifluoroborate exhibits characteristic patterns that reflect the unique structural features of the difluorocyclobutyl moiety. The cyclobutyl protons appear as complex multiplets in the region of 2.5-3.0 ppm, with the chemical shifts significantly influenced by the electron-withdrawing effects of both the geminal fluorine atoms and the trifluoroborate group [5].
The methylene protons adjacent to the difluorinated carbon center display characteristic coupling patterns resulting from both geminal and vicinal coupling with fluorine nuclei. These protons typically appear as multiplets due to the complex ¹⁹F-¹H coupling interactions, with coupling constants ranging from 15-25 Hz for vicinal coupling and larger values for geminal coupling [5] [6].
¹³C NMR spectroscopy provides crucial structural information about the carbon framework of Potassium (3,3-difluorocyclobutyl)trifluoroborate. The carbon atoms of the cyclobutyl ring exhibit distinct chemical shifts depending on their proximity to the fluorine substituents and the boron center [5].
The carbon bearing the boron atom appears as a characteristically broad signal due to quadrupolar relaxation effects from the ¹¹B nucleus. This carbon typically resonates in the range of 35-45 ppm, significantly upfield compared to aromatic carbons but consistent with other alkyl-substituted trifluoroborates [5]. The difluorinated carbon atom exhibits a distinct triplet pattern due to large one-bond ¹³C-¹⁹F coupling constants of approximately 240-260 Hz [6].
Other cyclobutyl carbons display varying degrees of fluorine coupling, with coupling constants decreasing with distance from the fluorine centers. The ¹³C NMR chemical shifts are significantly affected by the electron-withdrawing nature of the fluorine substituents, resulting in downfield shifts compared to non-fluorinated analogs [5].
¹¹B NMR spectroscopy serves as a diagnostic tool for confirming the tetrahedral coordination environment around the boron center. Potassium (3,3-difluorocyclobutyl)trifluoroborate exhibits a characteristic ¹¹B signal in the range of 7-8 ppm, consistent with tetracoordinate boron in trifluoroborate salts [5].
The ¹¹B nucleus couples with the three equivalent fluorine atoms of the trifluoroborate group, resulting in a quartet pattern with ¹¹B-¹⁹F coupling constants typically ranging from 50-60 Hz. The observation of well-resolved coupling patterns often requires modified pulse sequences to overcome the rapid quadrupolar relaxation of the ¹¹B nucleus [5].
Temperature and solvent effects significantly influence both the chemical shift and coupling constant values observed in ¹¹B NMR spectra. The coupling constants are generally smaller in protic solvents compared to aprotic systems, reflecting solvent-mediated exchange processes [5].
¹⁹F NMR spectroscopy provides the most detailed information about the fluorine environments in Potassium (3,3-difluorocyclobutyl)trifluoroborate. The spectrum displays two distinct fluorine environments: the trifluoroborate fluorines and the geminal fluorines of the cyclobutyl ring [5].
The trifluoroborate fluorines appear as a characteristic quartet in the region of -130 to -141 ppm due to coupling with the ¹¹B nucleus. This chemical shift range is typical for fluorines directly bonded to tetracoordinate boron centers in organotrifluoroborate salts [5].
The geminal fluorines of the 3,3-difluorocyclobutyl group resonate in a distinctly different region, typically between -80 and -95 ppm. These fluorines exhibit large geminal ¹⁹F-¹⁹F coupling constants of approximately 200-240 Hz, characteristic of fluorines attached to the same carbon atom [2] [6]. Additional coupling with nearby protons creates complex multipicity patterns that provide detailed information about the molecular geometry.
The ¹⁹F NMR spectrum often shows the clearest resolution among all NMR techniques for this compound, as fluorine nuclei have zero quadrupolar moment and high sensitivity. This makes ¹⁹F NMR particularly valuable for monitoring reaction progress and assessing compound purity [5].
Infrared spectroscopy provides characteristic vibrational fingerprints for Potassium (3,3-difluorocyclobutyl)trifluoroborate that reflect the unique bonding environments present in the molecule. The IR spectrum exhibits several diagnostic absorption bands that correspond to specific functional groups and molecular vibrations [7] [8].
The C-F stretching vibrations represent some of the most diagnostic features in the IR spectrum. The geminal difluoro group of the cyclobutyl ring produces strong absorption bands in the region of 1000-1400 cm⁻¹, characteristic of C-F stretching modes in saturated fluoroalkyl systems [7] [8]. These bands typically appear as multiple peaks due to the different vibrational modes of the CF₂ group, including symmetric and antisymmetric stretching vibrations.
The intensity and frequency of these C-F stretching bands are influenced by the ring strain of the cyclobutyl system and the electron-withdrawing effects of the trifluoroborate group. Comparison with non-fluorinated cycloalkyl analogs reveals significant frequency shifts that reflect the altered electronic environment [8].
The B-F stretching vibrations of the trifluoroborate group appear as strong, characteristic bands in the region of 1000-1200 cm⁻¹. These vibrations are typically observed as multiple peaks corresponding to the different vibrational modes of the BF₃⁻ anion [9]. The exact frequencies depend on the coordination environment around the boron center and the nature of the organic substituent.
The tetrahedral geometry of the trifluoroborate group results in specific selection rules that determine which vibrational modes are IR-active. The observed pattern of B-F stretching frequencies provides confirmation of the tetrahedral coordination geometry around boron [3].
The C-H stretching vibrations of the cyclobutyl ring appear in the region of 2800-3000 cm⁻¹, characteristic of saturated aliphatic C-H bonds. The exact frequencies are influenced by the ring strain of the four-membered ring and the electron-withdrawing effects of the adjacent fluorine atoms [8].
C-H bending vibrations appear at lower frequencies, typically in the range of 1300-1500 cm⁻¹. These bands provide information about the molecular geometry and can be used to distinguish between different conformational isomers [8].
Raman spectroscopy provides complementary vibrational information that is particularly valuable for analyzing symmetric vibrational modes that may be weak or forbidden in IR spectroscopy. The Raman spectrum of Potassium (3,3-difluorocyclobutyl)trifluoroborate exhibits strong scattering from both the C-F and B-F vibrational modes [9].
The symmetric breathing modes of the cyclobutyl ring and the trifluoroborate group are typically well-resolved in Raman spectra. These modes provide information about the ring conformation and the degree of interaction between the organic and inorganic portions of the molecule [9].
Polarized Raman spectroscopy can provide additional information about molecular symmetry and orientation effects in crystalline samples. The depolarization ratios of specific vibrational bands offer insights into the molecular symmetry and can help confirm structural assignments [9].
Mass spectrometry provides detailed information about the molecular ion and fragmentation pathways of Potassium (3,3-difluorocyclobutyl)trifluoroborate. The compound is typically analyzed using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, which allows for the direct observation of the trifluoroborate anion [10].
The molecular anion [C₄H₅BF₅]⁻ exhibits a characteristic isotope pattern that reflects the natural abundance of boron isotopes (¹⁰B and ¹¹B). The base peak typically corresponds to the ¹¹B isotopomer at m/z 158.0, with a smaller peak at m/z 157.0 for the ¹⁰B isotopomer [10]. This isotope pattern serves as a diagnostic feature for confirming the presence of boron in the molecule.
The primary fragmentation of Potassium (3,3-difluorocyclobutyl)trifluoroborate follows predictable patterns based on the relative bond strengths and stability of resulting fragments. The most common fragmentation pathway involves the loss of fluorine atoms from either the trifluoroborate group or the difluorocyclobutyl moiety [11] [12].
Loss of a single fluorine atom from the trifluoroborate group (loss of 19 amu) represents one of the most favorable fragmentation pathways, producing a [C₄H₅BF₄]⁻ fragment ion at m/z 139.0. This fragmentation reflects the relatively weak B-F bonds compared to the C-C and C-F bonds of the organic framework [13].
Alternative fragmentation involves the loss of BF₃ neutral species (loss of 68 amu), leaving a difluorocyclobutyl anion fragment. However, this pathway is generally less favorable due to the stability of the tetrahedral trifluoroborate anion [14].
Secondary fragmentation processes involve further breakdown of primary fragment ions under higher collision energies. The difluorocyclobutyl fragments can undergo ring-opening reactions followed by loss of fluorine atoms or small neutral molecules [12].
The loss of HF (20 amu) from fluorinated fragments represents a common secondary fragmentation pathway, particularly under conditions of higher internal energy. This process reflects the relatively acidic nature of hydrogen atoms adjacent to fluorine-bearing carbons [14].
Ring contraction and rearrangement processes may also occur, leading to the formation of three-membered ring fragments or acyclic fluorinated species. These rearrangement pathways are typically observed only under high-energy collision conditions [11].
Tandem mass spectrometry experiments using collision-induced dissociation provide detailed information about the fragmentation mechanisms and relative bond strengths within the molecule. CID studies of Potassium (3,3-difluorocyclobutyl)trifluoroborate reveal that the B-F bonds of the trifluoroborate group are more labile than the C-F bonds of the cyclobutyl ring [15].
The energy-resolved CID experiments show that initial fragmentation occurs at relatively low collision energies (10-20 eV), primarily involving loss of fluorine from the boron center. Higher collision energies (30-50 eV) are required to induce significant fragmentation of the organic framework [16].
MS³ experiments, involving further fragmentation of selected product ions, provide additional structural information and help confirm proposed fragmentation pathways. These multi-stage experiments are particularly valuable for distinguishing between isomeric fragments that may have similar masses [16].
Deuterium exchange experiments provide additional insights into the fragmentation mechanisms and the mobility of hydrogen atoms within the molecule. Exchange studies in deuterated solvents can help identify labile hydrogen positions and confirm the involvement of specific C-H bonds in fragmentation processes [15].
The extent of deuterium incorporation varies depending on the acidity of different hydrogen positions and the accessibility of exchange sites. Hydrogen atoms adjacent to electron-withdrawing groups typically show faster exchange rates, reflecting their increased acidity [17].